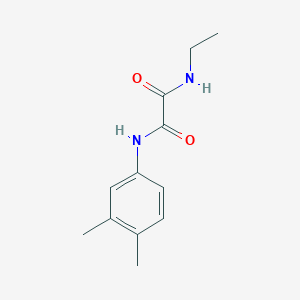
N-(3,4-dimethylphenyl)-N'-ethylethanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-dimethylphenyl)-N'-ethylethanediamide, also known as DEET, is a widely used insect repellent. It was first synthesized in 1953 by the United States Department of Agriculture (USDA) and has since become one of the most effective and commonly used insect repellents worldwide. DEET is used to repel a variety of insects, including mosquitoes, ticks, and fleas.
作用機序
N-(3,4-dimethylphenyl)-N'-ethylethanediamide works by interfering with the insect's ability to detect carbon dioxide, which is one of the primary ways that insects locate their hosts. This compound also interferes with the insect's ability to detect other chemicals, such as lactic acid and octenol, which are produced by the human body and attract insects. This compound does not kill insects, but it repels them by making them unable to locate their hosts.
Biochemical and Physiological Effects:
This compound has been found to have low toxicity in humans and animals. It is rapidly absorbed through the skin and metabolized into inactive compounds. This compound does not accumulate in the body, and it is excreted within a few hours of application. However, high concentrations of this compound can cause skin irritation and other adverse effects.
実験室実験の利点と制限
N-(3,4-dimethylphenyl)-N'-ethylethanediamide is a widely used insect repellent, and it has been extensively studied for its insect-repelling properties. It is effective against a variety of insects and can be used in a variety of applications. However, this compound has limitations in lab experiments, as it can interfere with the behavior of insects and affect the results of experiments.
将来の方向性
Future research on N-(3,4-dimethylphenyl)-N'-ethylethanediamide could explore the potential use of this compound in the synthesis of new insecticides. Researchers could also investigate the mechanism of action of this compound in more detail to better understand how it repels insects. Additionally, future research could explore the potential use of this compound in other applications, such as the control of agricultural pests.
合成法
N-(3,4-dimethylphenyl)-N'-ethylethanediamide can be synthesized by reacting 3,4-dimethylbenzoyl chloride with ethylenediamine in the presence of a base. The reaction results in the formation of this compound. The synthesis of this compound is a relatively simple process, and it can be produced in large quantities.
科学的研究の応用
N-(3,4-dimethylphenyl)-N'-ethylethanediamide has been extensively studied for its insect-repelling properties. It has been found to be effective against a variety of insects, including mosquitoes, ticks, and fleas. This compound is commonly used in insect repellent sprays, lotions, and other products. Scientific research has also explored the potential use of this compound in other applications, such as the synthesis of new insecticides.
特性
IUPAC Name |
N'-(3,4-dimethylphenyl)-N-ethyloxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-4-13-11(15)12(16)14-10-6-5-8(2)9(3)7-10/h5-7H,4H2,1-3H3,(H,13,15)(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHQTWPHKDRDYIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C(=O)NC1=CC(=C(C=C1)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-ethyl-4-[2-(methylthio)benzoyl]piperazine](/img/structure/B4998636.png)
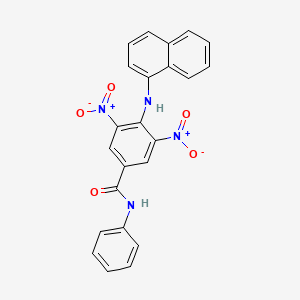
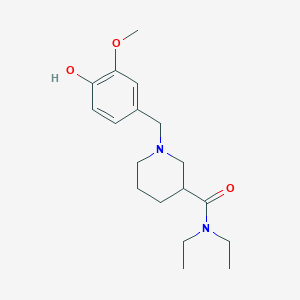
![6-[4-(benzyloxy)benzylidene]-5-imino-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4998649.png)
![3-{[(1,3-benzodioxol-5-ylmethyl)amino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4998657.png)
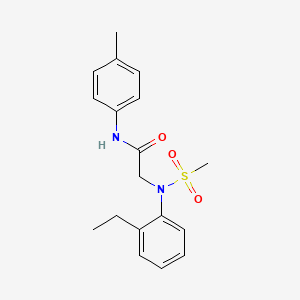
![1-[3-(2-ethoxyphenoxy)propoxy]-2-methoxy-4-methylbenzene](/img/structure/B4998660.png)
![1-(2,4-dichlorophenyl)-3-[(2-ethyl-6-methylphenyl)amino]-2-propen-1-one](/img/structure/B4998665.png)
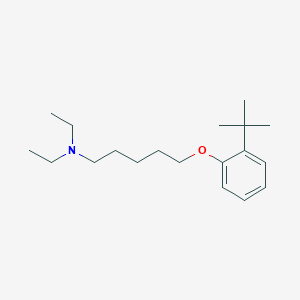

![5-{[(3-methylphenyl)amino]methylene}-1,3-diphenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4998699.png)
![N-{5-[(2-{[2-(4-chlorophenoxy)ethyl]amino}-2-oxoethyl)thio]-1,3,4-thiadiazol-2-yl}-2-methylbenzamide](/img/structure/B4998718.png)
![4,4'-[2-(4-bromophenyl)-4,6-pyrimidinediyl]dimorpholine](/img/structure/B4998720.png)
![N~1~-allyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B4998738.png)